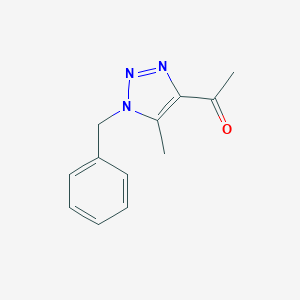

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(1-benzyl-5-methyltriazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-12(10(2)16)13-14-15(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYWJMQGCVHNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377511 | |

| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133992-60-6 | |

| Record name | 1-[5-Methyl-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133992-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, a heterocycle of significant interest in medicinal chemistry and drug development. The document delves into the strategic selection of synthetic pathways, with a primary focus on the Huisgen 1,3-dipolar cycloaddition. It offers a detailed, step-by-step protocol for the synthesis of the requisite benzyl azide precursor and its subsequent regioselective reaction with pentane-2,4-dione. The guide emphasizes the mechanistic underpinnings of the reaction, safety considerations for handling hazardous reagents, and robust analytical methods for the characterization of the final product. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel triazole-based compounds.

Introduction: The Significance of 1,2,3-Triazoles

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions.[1] These five-membered heterocyclic compounds are integral components of numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient and regioselective route to these valuable scaffolds.[3][4]

The target molecule, this compound, is a 1,4,5-trisubstituted triazole. This substitution pattern offers a three-dimensional arrangement of functional groups that can be tailored for specific biological targets. The benzyl group provides a lipophilic handle, while the methyl and acetyl groups offer sites for further functionalization or can directly participate in receptor binding.

This guide will focus on a robust and reproducible synthetic strategy for this target molecule, emphasizing the practical aspects of the synthesis and the rationale behind the chosen experimental conditions.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of this compound is most effectively achieved through a two-step process:

-

Synthesis of Benzyl Azide: Preparation of the azide starting material from a readily available precursor.

-

1,3-Dipolar Cycloaddition: The reaction of benzyl azide with pentane-2,4-dione (acetylacetone) to form the triazole ring.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Benzyl Azide: A Classic S(_N)2 Reaction

The preparation of benzyl azide is a straightforward nucleophilic substitution reaction where an azide salt, typically sodium azide, displaces a halide from a benzyl halide.[5]

Mechanism: The reaction proceeds via a classic S(_N)2 mechanism. The azide anion (N(_3)

Choice of Reagents and Solvents:

-

Benzyl Halide: Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times.[6]

-

Azide Source: Sodium azide is the most common and cost-effective source of the azide anion.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for S(_N)2 reactions as they solvate the cation (Na

) while leaving the azide anion relatively free and highly nucleophilic.[5]

The 1,3-Dipolar Cycloaddition: Forming the Triazole Ring

The core of the synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (benzyl azide) and a dipolarophile (pentane-2,4-dione).[4] While the thermal reaction often requires high temperatures and can lead to a mixture of regioisomers, catalyzed versions offer milder conditions and improved regioselectivity.[3]

The Role of Pentane-2,4-dione: Pentane-2,4-dione exists in equilibrium with its enol tautomer. In the presence of a base, the enolate is formed, which acts as the dipolarophile in the cycloaddition reaction.

Reaction Mechanism: The reaction can be catalyzed by a base. The base deprotonates pentane-2,4-dione to form the enolate, which then undergoes a concerted [3+2] cycloaddition with benzyl azide. Subsequent elimination of water leads to the aromatic triazole ring.

Figure 2: Simplified mechanism of the base-catalyzed cycloaddition.

Regioselectivity: The reaction between an unsymmetrical azide and an unsymmetrical alkyne (or its equivalent) can potentially yield two regioisomers. In the case of benzyl azide and pentane-2,4-dione, the reaction is highly regioselective, yielding the 1,4,5-trisubstituted product. This regioselectivity is governed by both steric and electronic factors.

Experimental Protocols

Safety Precaution: Organic azides, including benzyl azide, are potentially explosive and should be handled with care.[7][8] They can be sensitive to heat, shock, and friction. Sodium azide is highly toxic.[5][9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Synthesis of Benzyl Azide

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Benzyl Bromide | 171.04 | 10.0 mL (84.1 mmol) | 1.0 eq |

| Sodium Azide | 65.01 | 6.56 g (101 mmol) | 1.2 eq |

| DMSO | - | 160 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfoxide (DMSO) and sodium azide.

-

Stir the mixture vigorously at room temperature until the sodium azide is completely dissolved.

-

Slowly add benzyl bromide to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

After completion of the reaction (monitored by TLC), slowly add water (300 mL). This may be exothermic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Wash the combined organic layers with brine (2 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzyl azide as a colorless oil.

Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Benzyl Azide | 133.15 | 1.33 g (10 mmol) | 1.0 eq |

| Pentane-2,4-dione | 100.12 | 1.02 mL (10 mmol) | 1.0 eq |

| Sodium Methoxide | 54.02 | 0.54 g (10 mmol) | 1.0 eq |

| Methanol | - | 10 mL | - |

Procedure:

-

In a round-bottom flask, dissolve benzyl azide and pentane-2,4-dione in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Under an inert atmosphere, add sodium methoxide to the mixture.

-

Allow the reaction to warm to room temperature and stir for 8 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C({12})H({13})N(_{3})O |

| Molar Mass | 215.25 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.25 (m, 5H, Ar-H), 5.50 (s, 2H, CH₂), 2.55 (s, 3H, COCH₃), 2.40 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 195.0 (C=O), 145.0 (C4-triazole), 138.0 (C5-triazole), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 52.0 (CH₂), 30.0 (COCH₃), 10.0 (CH₃) |

| Mass Spectrometry (ESI-MS) | m/z 216.11 [M+H]⁺ |

Note: The NMR data presented are predicted values and may vary slightly from experimental results. Experimental data for structurally similar compounds can be found in the literature for comparison.[11][12]

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The described two-step sequence, involving the preparation of benzyl azide followed by a base-catalyzed 1,3-dipolar cycloaddition with pentane-2,4-dione, provides a high-yielding and regioselective route to the target molecule. The emphasis on mechanistic understanding and safety protocols ensures that this guide is a valuable resource for researchers in organic synthesis and medicinal chemistry. The presented protocols and characterization data provide a solid foundation for the synthesis and verification of this and structurally related 1,2,3-triazole derivatives.

References

-

Chem Help ASAP. (2021). synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. [Link]

- Yoo, W., & Chen, Z. (2014). Regioselective Synthesis of β‐Aryl Enaminones and 1,4,5‐ Trisubstituted 1,2,3‐Triazoles from Chalcones and Benzyl Azides.

- Supporting Information for a relevant article providing analytical d

- A practical flow synthesis of 1,2,3-triazoles. PMC.

- Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ).

- D'yakonov, V. A., et al. (2022).

- ECHEMI. (n.d.).

- Li, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.

- Ren, H., et al. (2017). Recent Advances in Multicomponent Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. Synthesis.

- Abdel-Wahab, B. F., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Molecules.

- Al-Masoudi, N. A., et al. (2017). Regioselective Synthesis of 1,4,5‐Trisubstituted‐1,2,3‐Triazoles from Aryl Azides and Enaminones. ChemistrySelect.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Krivograd, G., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.

- Nielsen, M. S., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry.

- Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Sodium Azide.

- University of Tennessee Health Science Center. (2019). Lab Safety Guideline: Sodium Azide.

- Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society.

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- Islam, R. U., et al. (2015). Polymer supported Cu(I) catalyst for 'click reaction' in aqueous media. Dalton Transactions.

- A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). The Royal Society of Chemistry.

- Cao, X., et al. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online.

- El-Hiti, G. A., et al. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone.

- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

- Mátravölgyi, B., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry.

- Tiwari, G., et al. (2023).

- BenchChem. (2025). ¹H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)

- Fülöp, A., et al. (2020). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives.

- Wang, Y., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. echemi.com [echemi.com]

- 9. Lab Safety Guideline: Sodium Azide | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 10. uthsc.edu [uthsc.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

Introduction: The Significance of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, recognized for its unique physicochemical properties and synthetic accessibility.[1] This five-membered heterocycle, with its three contiguous nitrogen atoms, is metabolically stable and capable of forming hydrogen bonds, making it an attractive component in the design of novel therapeutic agents.[2] Its role as a bioisostere for amide bonds has been particularly influential in the development of new drugs with improved pharmacokinetic profiles.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the exploration of 1,2,3-triazole derivatives by providing a reliable and efficient synthetic route.[2] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] This guide provides a detailed examination of the physicochemical properties of a specific derivative, 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, a compound of interest for researchers and professionals in drug development.

Molecular Structure and Key Identifiers

The foundational step in understanding the physicochemical properties of a compound is a thorough characterization of its molecular structure.

Caption: Molecular structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₂H₁₃N₃O | [4] |

| Molecular Weight | 215.25 g/mol | [4] |

| CAS Number | 133992-60-6 | [4] |

Synthesis Pathway: A Regioselective Approach

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most commonly and efficiently achieved through the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne. For the target compound, this involves the reaction of benzyl azide with 3-ethynyl-2-pentanone.

Caption: Synthesis of the target compound via Cu(I)-catalyzed azide-alkyne cycloaddition.

This synthetic strategy is favored for its high regioselectivity, mild reaction conditions, and high yields. The copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer.

Physicochemical Properties: A Comprehensive Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Experimental Data (Analogues) |

| Melting Point | Solid at room temperature | 159-162 °C for 1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone[1] |

| Boiling Point | High, likely decomposes before boiling | Not available |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | Not available for the target compound. |

| pKa | Weakly basic | pKa values for similar triazole fungicides are in the range of 1.05-1.97.[5] |

| LogP | 1.7 (XLogP3)[4] | Not available for the target compound. |

Melting Point

The melting point of a crystalline solid provides insights into its purity and the strength of its crystal lattice. While no experimental melting point for the title compound has been reported, it is expected to be a solid at room temperature.[6] A structurally similar compound, 1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone, has a reported melting point of 159-162 °C.[1] This suggests that the target compound will also have a relatively high melting point.

The melting point can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.

Solubility

The solubility of a compound in various solvents is a critical parameter for formulation development and for understanding its behavior in biological systems. Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the polar ketone and triazole moieties may impart some water solubility, but the nonpolar benzyl and methyl groups will limit it.

A general assessment of solubility can be performed through a series of qualitative tests.

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

-

Procedure: To approximately 1-2 mg of the compound in a small test tube, add 1 mL of the chosen solvent.

-

Observation: The mixture is vortexed or shaken vigorously for 1-2 minutes. The solubility is then visually assessed and categorized as freely soluble, soluble, sparingly soluble, or insoluble.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. The triazole ring is weakly basic. Experimental studies on similar triazole-containing fungicides have shown their pKa values to be in the range of 1.05-1.97.[5] The ethanone substituent may have a minor influence on the basicity of the triazole ring.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. A computed XLogP3 value of 1.7 is available for this compound, suggesting moderate lipophilicity.[4]

A reliable method for determining LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for the experimental determination of LogP using RP-HPLC.

Spectral Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methyl protons on the triazole ring, and the methyl protons of the acetyl group. The aromatic protons will likely appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic methylene protons should appear as a singlet around 5.5 ppm. The two methyl groups will each give a singlet, with the acetyl methyl protons appearing further downfield (around 2.5 ppm) than the triazole methyl protons (around 2.3 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the acetyl group (around 195 ppm), the carbons of the triazole ring (in the range of 120-150 ppm), the aromatic carbons of the benzyl group (125-140 ppm), the benzylic methylene carbon (around 54 ppm), and the two methyl carbons (10-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone at approximately 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic groups (around 2900-3100 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic and triazole rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of the title compound, the molecular ion peak [M]⁺ would be expected at m/z 215. A prominent fragment would likely be the benzyl cation [C₇H₇]⁺ at m/z 91, resulting from the cleavage of the bond between the benzyl group and the triazole ring. Other fragments corresponding to the loss of the acetyl group or fragmentation of the triazole ring may also be observed.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, a compound of interest in the field of drug discovery. While experimental data for this specific molecule is limited, a robust understanding of its properties can be inferred from its structure and data from closely related analogues. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. As the exploration of 1,2,3-triazole derivatives continues to expand, a thorough characterization of their physicochemical properties will be essential for the rational design and development of new and effective therapeutic agents.

References

-

Liu, P. N., Siyang, H. X., Zhang, L., Tse, S. K. S., & Jia, G. (2012). Supporting Information for Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides on Water. Journal of Organic Chemistry, 77(13), 5844–5849. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity. Retrieved from [Link]

-

Gaonkar, A. V., & Kasıc, V. (2015). Determination of acid dissociation constants of triazole fungicides by pressure assisted capillary electrophoresis. Journal of Chromatography A, 1411, 147–154. [Link]

-

Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451–1456. [Link]

-

Hayvali, M., & Haciu, D. (2012). Determination of Acid Dissociation Constants of Some Di-[2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethinephenyl] isophtalates. Chemical Society of Ethiopia, 26(1), 131-137. [Link]

-

MDPI. (2022). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone | C11H10N4O3 | CID 540143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. This compound | C12H13N3O | CID 2764583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [cymitquimica.com]

A Technical Guide to the Spectral Analysis of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone: Principles, Protocols, and Predictive Interpretation

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone (CAS No. 133992-60-6). Recognizing that readily available, published spectral data for this specific compound is sparse, this document focuses on a predictive approach grounded in fundamental spectroscopic principles and data from analogous structures. It is designed for researchers, chemists, and drug development professionals, offering detailed protocols for data acquisition and an in-depth, theoretical interpretation of expected outcomes from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral predictions is explained, providing a robust model for confirming the molecular structure of this and related triazole derivatives.

Introduction to this compound

This compound is a substituted triazole, a class of heterocyclic compounds widely recognized for its utility in medicinal chemistry and materials science.[1][2] The unique arrangement of its functional groups—a benzyl group, a methyl group, and an acetyl group on the 1,2,3-triazole core—requires a multi-faceted analytical approach for unambiguous structural confirmation. Spectroscopic analysis is the cornerstone of this process, providing definitive evidence of the molecular skeleton, the presence and environment of functional groups, and the overall connectivity of the atoms.

The molecular formula of the title compound is C₁₂H₁₃N₃O, with a molecular weight of approximately 215.25 g/mol .[3][4] This guide will dissect the expected spectral signature of this molecule.

Caption: Predicted correlation between proton environments and their expected ¹H NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| A | Phenyl (C₆H ₅) | 7.3 - 7.4 | Multiplet (m) | 5H | Standard chemical shift for monosubstituted benzene ring protons. |

| B | Benzyl (CH ₂) | 5.5 - 5.6 | Singlet (s) | 2H | Deshielded by the adjacent nitrogen of the triazole ring and the phenyl group. Lack of adjacent protons results in a singlet. |

| C | Acetyl (CO-CH ₃) | ~2.6 | Singlet (s) | 3H | Typical range for a methyl ketone. Deshielded by the carbonyl group. |

| D | Triazole-Methyl (C-CH ₃) | ~2.4 | Singlet (s) | 3H | Attached to an aromatic heterocyclic ring, resulting in a downfield shift compared to a simple alkane. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. The molecule has 10 unique carbon environments (two methyl carbons are distinct, and three types of carbons are in the phenyl ring).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Acetyl) | 195 - 200 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C -4 (Triazole) | 145 - 148 | Aromatic carbon of the triazole ring, substituted with an acetyl group. |

| C -5 (Triazole) | 135 - 140 | Aromatic carbon of the triazole ring, substituted with a methyl group. |

| C -ipso (Phenyl) | 134 - 136 | Quaternary carbon of the phenyl ring attached to the benzyl CH₂ group. |

| C -ortho/meta/para (Phenyl) | 128 - 130 | Aromatic carbons of the phenyl ring. Overlapping signals are expected. |

| Benzyl C H₂ | 53 - 55 | Aliphatic carbon attached to a nitrogen atom, causing a significant downfield shift. |

| Acetyl C H₃ | 28 - 32 | Methyl carbon adjacent to a carbonyl group. |

| Triazole-Methyl C H₃ | 10 - 14 | Methyl carbon attached to the triazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small, representative amount of the solid compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by a strong carbonyl stretch, along with vibrations from the aromatic rings and C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Triazole) | Characteristic stretching frequency for sp² C-H bonds. |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂ & CH₃) | Characteristic stretching frequency for sp³ C-H bonds. |

| 1680 - 1695 | C=O Stretch | Ketone (Acetyl) | This will be a strong, sharp, and highly diagnostic peak. Its position indicates conjugation with the triazole ring. |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands are characteristic of the phenyl and triazole rings. |

| 1470 - 1420 | C-N Stretch | Triazole Ring | Stretching vibrations within the heterocyclic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)

EI is a common, high-energy ionization technique that induces predictable fragmentation, which is excellent for structural analysis.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Fragmentation Pattern

The mass spectrum will show the molecular ion peak and several key fragment ions that are diagnostic of the compound's structure.

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

-

Molecular Ion (M⁺•): The spectrum should show a clear peak at m/z = 215 , corresponding to the intact molecule with one electron removed. This confirms the molecular weight. [3]* Base Peak (Most Intense): The most stable fragment is often the tropylium ion ([C₇H₇]⁺) at m/z = 91 . This is formed by the cleavage of the C-N bond between the benzyl CH₂ and the triazole ring, a very common and favorable fragmentation pathway for benzyl-substituted compounds.

-

Other Key Fragments:

-

m/z = 43: An intense peak corresponding to the acetyl cation ([CH₃CO]⁺) from cleavage of the bond between the carbonyl carbon and the triazole ring.

-

m/z = 172: The fragment remaining after the loss of the acetyl radical.

-

m/z = 124: The fragment remaining after the loss of the benzyl cation.

-

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of critical functional groups, particularly the ketone carbonyl, and Mass Spectrometry will verify the molecular weight and reveal characteristic substructures through fragmentation analysis. The predicted data presented in this guide—a ¹H NMR spectrum with four distinct signals, a strong IR absorption near 1685 cm⁻¹, and a mass spectrum with a molecular ion at m/z 215 and a base peak at m/z 91—provides a comprehensive analytical blueprint for any researcher working with this compound.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

Arkivoc. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives . Arkivoc. [Link]

-

ResearchGate. 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies . ResearchGate. [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles . MDPI. [Link]

Sources

A Technical Guide to the Biological Activity of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability, unique dipole character, and capacity for hydrogen bonding. These features make it a privileged structural motif in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential biological activities of a specific derivative, 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. While direct experimental data for this exact molecule is emerging, this document synthesizes a predictive profile based on extensive research into structurally analogous compounds. We will explore its plausible synthesis via copper-catalyzed "click" chemistry, and delve into its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. Detailed, field-proven protocols for evaluating these activities are provided to empower researchers in their discovery and development efforts.

Introduction: The Prominence of the 1,2,3-Triazole Core

The 1,2,3-triazole ring system has transitioned from a chemical curiosity to a fundamental building block in drug discovery. Its prominence is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," a reaction known for its high efficiency, regioselectivity, and tolerance of a wide array of functional groups[1][2]. This has enabled the rapid synthesis of diverse molecular libraries.

Structurally, the 1,2,3-triazole moiety is not merely a linker; it is an active pharmacophore. It is considered a bioisostere of the amide bond but with superior resistance to enzymatic degradation, enhancing the pharmacokinetic profile of drug candidates[3]. Its distinct electronic properties allow it to engage in dipole-dipole interactions and form hydrogen bonds, crucial for binding to biological targets like enzymes and receptors[3]. Consequently, 1,2,3-triazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[4][5][6]. This guide focuses on predicting and validating the therapeutic potential of this compound (Figure 1), a compound featuring key structural elements—a benzyl group for lipophilicity, a methyl group, and an acetyl moiety—that suggest a strong potential for bioactivity.

Synthesis and Characterization

Synthesis Rationale and Pathway

The most logical and efficient route to synthesize 1,4,5-trisubstituted 1,2,3-triazoles like the title compound is through the reaction of an organic azide with a β-dicarbonyl compound. This approach offers high yields and excellent regioselectivity. The synthesis of the analogous compound, 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone, was achieved by reacting 1-azido-4-methylbenzene with pentane-2,4-dione[7]. We therefore propose a similar pathway where benzyl azide serves as the azide component, reacting with pentane-2,4-dione to yield the target molecule (Figure 2).

Detailed Synthesis Protocol

Causality: This protocol is based on established methods for triazole synthesis from azides and diones[7]. Ethanol is chosen as a solvent for its ability to dissolve both reactants and its suitable boiling point for reflux. The reaction is thermally driven, and the workup procedure is designed to precipitate the product by introducing it into a non-solvent system (ice water).

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzyl azide (10 mmol, 1.33 g) and pentane-2,4-dione (10 mmol, 1.00 g) in 15 mL of anhydrous ethanol.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

-

Product Isolation: Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture slowly into 100 mL of crushed ice with vigorous stirring. The product should precipitate as a solid.

-

Filtration and Washing: Collect the solid by vacuum filtration. Wash the crude product with cold water (2 x 20 mL) to remove any residual ethanol and unreacted starting materials.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or dimethylformamide, to yield the pure this compound as a solid[7].

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the C5-methyl protons (~2.3 ppm), a singlet for the acetyl methyl protons (~2.5 ppm), a singlet for the benzylic methylene (-CH₂-) protons (~5.6 ppm), and multiplets for the phenyl ring protons (~7.3-7.4 ppm)[8]. The absence of the characteristic triazole C-H proton signal (which typically appears around 8.0 ppm in 1,4-disubstituted triazoles) confirms the 1,4,5-trisubstituted pattern[1][9].

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would be observed for the acetyl carbonyl carbon (~190-195 ppm), the triazole ring carbons, the benzylic methylene carbon (~52-54 ppm), and the aromatic carbons of the benzyl group[10].

-

IR (Infrared) Spectroscopy: A strong absorption band around 1680 cm⁻¹ would indicate the presence of the ketone (C=O) stretching vibration[11].

-

MS (Mass Spectrometry): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 216.11, confirming the molecular weight of the compound[12].

Profile of Potential Biological Activities

The biological activity of 1,2,3-triazoles is highly dependent on the substituents attached to the core ring. The presence of a benzyl group at the N-1 position is common in many biologically active triazoles, often enhancing lipophilicity and facilitating cell membrane penetration[8][13]. Based on extensive literature, the title compound is a strong candidate for the following activities.

Antimicrobial Activity

1,2,3-triazole derivatives are widely reported to possess significant antibacterial and antifungal properties[2][14]. They can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis. The activity spectrum often covers both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa), as well as fungal pathogens like Candida albicans and Aspergillus niger[1][2].

Table 1: Representative Antimicrobial Activity of Structurally Related 1,2,3-Triazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole-tethered nitroguaiacol ethers | Staphylococcus aureus | 8 | [15] |

| Triazole-tethered nitroguaiacol ethers | Pseudomonas aeruginosa | 16 | [15] |

| 1,2,3-triazole-thiazole hybrids | Escherichia coli | 9.77 - 19.53 | [14] |

| 1,2,3-triazole-thiazole hybrids | Candida albicans | 4.88 - 9.77 |[14] |

Anticancer & Cytotoxic Potential

The 1,2,3-triazole scaffold is a privileged structure in the design of anticancer agents[3][6]. Numerous derivatives have shown potent cytotoxicity against a wide range of human cancer cell lines, including lung (A549), breast (MCF-7), and colorectal (HCT-116) cancers[10][13]. The N-1 benzyl group, in particular, is a recurring feature in triazoles with cytotoxic effects[8][13]. Mechanisms of action often involve the induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), and inhibition of key signaling pathways or enzymes like metalloproteinases[3][16].

Table 2: Representative Cytotoxic Activity of Structurally Related 1,2,3-Triazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Andrographolide-triazole derivatives | PANC-1 (Pancreatic) | 1.8 - 3.0 | [16] |

| Phosphonate-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [3] |

| Stilbene-linked 1,2,3-triazoles | Capan-1 (Pancreatic) | 11.8 | [10] |

| Stilbene-linked 1,2,3-triazoles | HCT-116 (Colorectal) | 13.6 |[10] |

Enzyme Inhibition

The rigid, planar structure of the triazole ring makes it an excellent scaffold for designing specific enzyme inhibitors. Different substitution patterns can target a variety of enzymes:

-

Cholinesterase Inhibition: Triazole derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease[5][17].

-

Carbonic Anhydrase Inhibition: Certain triazoles show moderate to potent inhibitory activity against carbonic anhydrase-II, a target for diuretics and glaucoma treatments[18].

-

α-Glucosidase/α-Amylase Inhibition: Functionalized triazoles have been investigated as dual inhibitors of carbohydrate-hydrolyzing enzymes, presenting a therapeutic strategy for type 2 diabetes[19].

Key Experimental Methodologies (Protocols)

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Trustworthiness: This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the title compound in dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth to achieve final concentrations ranging from (e.g.) 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel[15].

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined by visual inspection or by measuring absorbance at 600 nm.

In Vitro Cytotoxicity Assessment (MTT Assay)

Expertise: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This method is chosen for its reliability and high-throughput capability.

-

Cell Seeding: Seed human cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include untreated cells as a control and a standard anticancer drug (e.g., Doxorubicin) for comparison[3].

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The compound this compound embodies the structural characteristics of a highly promising bioactive molecule. Based on robust evidence from analogous compounds, it is predicted to exhibit a compelling profile of antimicrobial, anticancer, and enzyme-inhibiting activities. The benzyl and acetyl functional groups are key features that can be systematically modified to optimize potency and selectivity, making this a valuable scaffold for lead optimization campaigns.

The immediate next step is the empirical validation of these predictions. The synthesis and characterization protocols outlined herein provide a clear path to obtaining the pure compound. Subsequent screening using the detailed biological assays will quantify its activity and establish a baseline for future structure-activity relationship (SAR) studies. Further investigation into its mechanism of action against confirmed targets will be critical for advancing this compound from a promising hit to a viable drug development candidate.

References

-

Al-Masoudi, N. A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. [Link]

-

Kumar, P., et al. (2024). Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. ACS Omega. [Link]

-

Gümüş, M., et al. (2023). New 1,2,3-triazoles and their oxime derivatives: AChE/BChE enzyme inhibitory and DNA binding properties. Journal of Molecular Structure. [Link]

-

Yurttaş, L., et al. (2013). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Journal of the Serbian Chemical Society. [Link]

-

Rachakonda, S., et al. (2019). Synthesis and anti-microbial activity of 1,2,3-triazole tethered nitroguiacol ethers. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Al-Masoudi, N. A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed. [Link]

-

Khan, A., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [Link]

-

El-Sayed, N. F., et al. (2024). Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Journal of Taibah University for Science. [Link]

-

Abdel-Ghani, T. M., et al. (2024). Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors. ResearchGate. [Link]

-

Yadav, M., et al. (2024). Some examples of 1,2,3-triazole used as inhibitors of butyrylcholinesterase (BuChE) and neuroprotective agents. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary. [Link]

-

Song, D., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. [Link]

-

Bentouhami, E., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]

-

Singh, R., et al. (2022). Synthesis and Anticancer Activity of 1,2,3-Triazole Fused N-Arylpyrazole Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). 1-(1-benzyl-5-methyl-4H-triazol-5-yl)ethanone. PubChem Compound Summary. [Link]

-

Demir, B., & Aktaş, N. (2023). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Ferreira-Silva, G., et al. (2024). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. Pharmaceuticals. [Link]

-

Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research. [Link]

-

Reddy, A., et al. (2025). 1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones As Cytotoxic Agents. Preprints.org. [Link]

-

El-Hiti, G. A., et al. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. IUCrData. [Link]

-

Ntshele, T. A., et al. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc. [Link]

-

Atulya, et al. (2016). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. PMC - NIH. [Link]

-

Atulya, et al. (2016). Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. [Link]

-

El-Dean, A. M. K., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. preprints.org [preprints.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | C12H13N3O | CID 2764583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 19. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, identified by CAS Number 133992-60-6 , is a key heterocyclic compound belonging to the 1,4,5-trisubstituted-1,2,3-triazole class.[1] This molecular scaffold has attracted considerable interest in medicinal chemistry and drug development. The 1,2,3-triazole core is a well-established bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. The specific substitution pattern of this compound—a benzyl group at the N1 position, a methyl group at C5, and an acetyl group at C4—provides a unique combination of lipophilicity, steric bulk, and reactive handles for further chemical modification, making it a valuable intermediate for constructing more complex molecules and libraries for high-throughput screening.

This guide provides a comprehensive overview of its synthesis, characterization, underlying chemical principles, and potential applications, grounded in established scientific literature.

Physicochemical and Structural Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below.[1] These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 133992-60-6 | PubChem[1] |

| Molecular Formula | C₁₂H₁₃N₃O | PubChem[1] |

| Molecular Weight | 215.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-acetyl-1-benzyl-5-methyl-1,2,3-triazole | Multiple Sources |

| InChI Key | CSYWJMQGCVHNCY-UHFFFAOYSA-N | CymitQuimica |

Synthesis and Mechanistic Insights

The most efficient and regioselective synthesis of this compound is achieved through a base-promoted Huisgen [3+2] cycloaddition. This reaction involves the condensation of an organic azide with an active methylene compound, in this case, a β-dicarbonyl compound.

Core Reaction: Benzyl Azide + Pentane-2,4-dione → this compound

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The base, typically a carbonate or alkoxide, deprotonates the active methylene carbon of pentane-2,4-dione (acetylacetone) to form a stabilized enolate. This enolate serves as the electron-rich dipolarophile. The benzyl azide acts as the 1,3-dipole. The subsequent concerted cycloaddition leads to the formation of the five-membered triazole ring. The reaction is highly regioselective, yielding the 1,4,5-trisubstituted product exclusively, as opposed to a mixture of isomers that can occur in thermal, uncatalyzed cycloadditions with simple alkynes. The use of a β-dicarbonyl compound as the precursor for the C4 and C5 positions is a key strategic choice that ensures this high regioselectivity.

Caption: Reaction mechanism for the synthesis of the target triazole.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of analogous 1,4,5-trisubstituted-1,2,3-triazoles. The synthesis of a structurally similar compound, 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone, involves the reaction of the corresponding azide with pentane-2,4-dione in the presence of a base.[2]

Materials:

-

Benzyl azide (C₇H₇N₃)

-

Pentane-2,4-dione (acetylacetone, C₅H₈O₂)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzyl azide (1.0 eq), pentane-2,4-dione (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the azide).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (benzyl azide) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Self-Validation and Causality:

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate pentane-2,4-dione but is mild enough to prevent side reactions. Its heterogeneity allows for easy removal during work-up.

-

Choice of Solvent: Ethanol is a good polar protic solvent for this reaction, solubilizing the reactants and facilitating the reaction at a convenient reflux temperature.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity required for subsequent applications and analytical characterization. The success of the purification is validated by TLC and subsequent spectroscopic analysis.

Characterization and Data Interpretation

While specific experimental spectra for this exact compound are not publicly available in peer-reviewed literature, its structure can be confidently confirmed using standard analytical techniques. The expected spectral data, based on closely related and structurally analogous compounds, are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of similar 1-benzyl-1,2,3-triazole derivatives provides a strong basis for predicting the NMR spectrum.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

-

δ 7.2-7.4 ppm (m, 5H): These signals correspond to the five protons of the phenyl ring of the benzyl group.

-

δ 5.5-5.6 ppm (s, 2H): A characteristic singlet for the methylene (-CH₂-) protons of the benzyl group.

-

δ 2.6 ppm (s, 3H): A singlet corresponding to the three protons of the acetyl (-COCH₃) methyl group.

-

δ 2.4 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group at the C5 position of the triazole ring.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):

-

δ ~195 ppm: Carbonyl carbon of the acetyl group.

-

δ ~145-148 ppm: C4 carbon of the triazole ring.

-

δ ~138-140 ppm: C5 carbon of the triazole ring.

-

δ ~134 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.

-

δ ~128-129 ppm: CH carbons of the phenyl ring.

-

δ ~52-54 ppm: Methylene (-CH₂) carbon of the benzyl group.

-

δ ~28-30 ppm: Acetyl methyl carbon.

-

δ ~10-12 ppm: C5-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 216.1135

-

Expected [M+Na]⁺: 238.1054

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the acetyl group and cleavage of the benzyl group.

Potential Applications in Drug Discovery and Research

While no specific biological activities have been published for this compound itself, the 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry. Numerous derivatives exhibit a wide range of pharmacological activities, suggesting significant potential for this compound as a building block or lead structure.

-

Anticancer Activity: Many 1,2,3-triazole derivatives, including those with benzyl substitutions, have demonstrated potent cytotoxic activity against various cancer cell lines.[3] The acetyl group on the C4 position can be used as a handle to synthesize chalcones or other conjugated systems known to possess anticancer properties.

-

Antimicrobial and Antifungal Agents: The triazole ring is a key component of several antifungal drugs (e.g., fluconazole). Research has shown that novel N-benzyl-1,2,3-triazole derivatives possess significant antibacterial and antifungal properties.[4][5] This compound could serve as a precursor for novel antimicrobial agents.

-

Enzyme Inhibition: The rigid, planar structure of the triazole ring makes it an excellent scaffold for designing enzyme inhibitors. The substituents can be tailored to fit into the active sites of various enzymes, such as kinases or proteases, which are important targets in many diseases.

The workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow starting from the title compound.

Conclusion

This compound is a strategically important chemical entity. Its straightforward, regioselective synthesis and the versatility of its functional groups make it an ideal starting point for the development of novel therapeutic agents. While its own biological profile remains to be characterized, its structural similarity to a multitude of bioactive compounds marks it as a high-potential scaffold for future research in oncology, infectious diseases, and beyond. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their research and development programs.

References

-

PubChem. This compound. Available from: [Link]

-

Preprints.org. 1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones As Cytotoxic Agents. Available from: [Link]

-

PMC - NIH. 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Available from: [Link]

-

Journal of Chemistry and Technologies. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

-

PMC - NIH. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Available from: [Link]

-

Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole. Available from: [Link]

-

PubMed. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives. Available from: [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Available from: [Link]

-

MDPI. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Available from: [Link]

-

Arkivoc. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Available from: [Link]

-

MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][1][4][6]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available from: [Link]

-

ResearchGate. 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. Available from: [Link]

Sources

- 1. This compound | C12H13N3O | CID 2764583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Substituted 1,2,3-Triazole Compounds

Introduction: The Rise of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three adjacent nitrogen atoms, has emerged as a privileged scaffold in modern drug discovery.[1] Its prevalence is not accidental but rather a testament to its unique physicochemical properties and synthetic accessibility. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has enabled the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitating the rapid generation of diverse compound libraries.[2][3] This synthetic tractability, combined with the triazole ring's ability to act as a rigid linker, participate in hydrogen bonding, and serve as a bioisostere for amide bonds, has positioned it as a critical component in the design of novel therapeutic agents.[3] Substituted 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscoring their versatility and therapeutic promise.[1] This in-depth technical guide will elucidate the core mechanisms of action through which these compounds exert their biological effects, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class.

Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

Substituted 1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer. Their mechanisms of action are diverse and often involve the disruption of critical cellular processes required for tumor growth and survival.

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

A prominent mechanism of action for several anticancer 1,2,3-triazole compounds is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape.[4][5] By interfering with microtubule dynamics, these compounds can induce mitotic arrest and subsequently trigger apoptosis in rapidly dividing cancer cells.[5]

Many 1,2,3-triazole-based compounds that inhibit tubulin polymerization are designed as analogs of known natural products, such as combretastatin A-4 (CA-4), which bind to the colchicine site on β-tubulin. The triazole ring often serves as a bioisosteric replacement for the cis-double bond in CA-4, providing enhanced metabolic stability while maintaining the requisite spatial orientation of the aromatic rings for effective binding.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a robust method for quantifying the effect of a test compound on the polymerization of purified tubulin in vitro. The principle of this assay is based on the increased fluorescence of a reporter molecule, such as DAPI, upon binding to polymerized microtubules.[4]

I. Materials and Reagents:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole) stock solution

-

Test compound (substituted 1,2,3-triazole) and vehicle control (e.g., DMSO)

-

Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

II. Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare General Tubulin Buffer and store on ice.

-

Prepare a 10 mM working stock of GTP in General Tubulin Buffer.

-

Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells (typically ≤1%).

-

-

Preparation of Tubulin Reaction Mix:

-

On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer.

-

Supplement the reaction mix with 1 mM GTP, 10% glycerol (to promote polymerization), and DAPI to a final concentration of 6.3 µM.[5] Keep the mix on ice.

-

-

Assay Execution:

-

Pre-warm the 96-well plate to 37°C in the plate reader.

-

Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately begin monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at 37°C, taking readings every 60 seconds for 60 minutes.

-

III. Data Analysis and Interpretation:

-

Plot fluorescence intensity versus time for each concentration of the test compound and controls.

-

A decrease in the rate and extent of the fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

-

Calculate the percentage of inhibition at the steady-state plateau for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality and Self-Validation: The inclusion of both a known inhibitor (Nocodazole) and an enhancer (Paclitaxel) of tubulin polymerization serves as a critical self-validating mechanism for the assay. Expected results for these controls confirm that the assay is performing correctly and that the observed effects of the test compound are specific to the modulation of tubulin dynamics. The sigmoidal polymerization curve of the vehicle control, with its distinct nucleation, growth, and plateau phases, provides a baseline for a properly functioning system.

Kinase Inhibition: Targeting Aberrant Signaling Pathways

Many cancers are driven by the aberrant activity of protein kinases, which regulate a multitude of cellular processes, including proliferation, survival, and angiogenesis. Substituted 1,2,3-triazoles have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora-A kinase.

EGFR Inhibition: EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[6] 1,2,3-triazole-containing compounds have been designed to target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[7] The triazole moiety can act as a linker to position other pharmacophoric groups optimally within the binding pocket or can itself form crucial interactions with the kinase.

Experimental Workflow: EGFR Tyrosine Kinase Inhibition Assay

This workflow describes a common method to assess the inhibitory activity of a compound against EGFR kinase. The assay measures the transfer of phosphate from ATP to a tyrosine-containing substrate peptide.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Induction of Apoptosis and Cell Cycle Arrest

A common downstream consequence of the aforementioned mechanisms, as well as other cellular insults caused by 1,2,3-triazole compounds, is the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Cell Cycle Arrest: By disrupting microtubule formation or inhibiting key cell cycle kinases, these compounds can halt the progression of cancer cells through the cell cycle, often at the G2/M phase.[8] This prevents cell division and can ultimately lead to cell death.

Apoptosis Induction: 1,2,3-triazole derivatives can trigger apoptosis through various intrinsic and extrinsic pathways. This is often characterized by the externalization of phosphatidylserine on the cell membrane, caspase activation, and DNA fragmentation.

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol details a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

I. Principle:

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

II. Step-by-Step Methodology:

-

Cell Preparation:

-

Treat cancer cells with the 1,2,3-triazole compound at various concentrations for a specified duration. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-